Bienvenue dans la boutique en ligne BenchChem!

4-Cyano-6-phenyl-3(2H)-pyridazinone

Green chemistry Heterocyclic synthesis Process chemistry

4-Cyano-6-phenyl-3(2H)-pyridazinone (C₁₁H₇N₃O, MW 197.19 g/mol) is a polysubstituted 3(2H)-pyridazinone heterocycle that belongs to a therapeutically privileged scaffold class extensively explored for cardiovascular, anti-inflammatory, and antiplatelet applications. The core 6-phenyl-3(2H)-pyridazinone system is the pharmacophoric foundation of clinically evaluated agents such as the PDE3/4 inhibitor zardaverine (IC₅₀ PDE3 = 0.5 µM, PDE4 = 0.8 µM), the PDE3-selective cardiotonic motapizone, and levosimendan.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
Cat. No. B8548299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-6-phenyl-3(2H)-pyridazinone
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C#N
InChIInChI=1S/C11H7N3O/c12-7-9-6-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-6H,(H,14,15)
InChIKeyNRYOZBWIZLLHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-6-phenyl-3(2H)-pyridazinone: Core Scaffold Identity, Physicochemical Profile, and Pharmacological Lineage for Informed Procurement


4-Cyano-6-phenyl-3(2H)-pyridazinone (C₁₁H₇N₃O, MW 197.19 g/mol) is a polysubstituted 3(2H)-pyridazinone heterocycle that belongs to a therapeutically privileged scaffold class extensively explored for cardiovascular, anti-inflammatory, and antiplatelet applications [1]. The core 6-phenyl-3(2H)-pyridazinone system is the pharmacophoric foundation of clinically evaluated agents such as the PDE3/4 inhibitor zardaverine (IC₅₀ PDE3 = 0.5 µM, PDE4 = 0.8 µM), the PDE3-selective cardiotonic motapizone, and levosimendan [2]. The title compound distinguishes itself from the unsubstituted 6-phenyl-3(2H)-pyridazinone parent (CAS 2166-31-6) by the presence of a synthetically enabling electron-withdrawing cyano group at the 4-position, which serves as a latent functional handle for further diversification and as a hydrogen-bond acceptor modulating target recognition [3].

Why 4-Cyano-6-phenyl-3(2H)-pyridazinone Cannot Be Casually Interchanged with Other 3(2H)-Pyridazinone Scaffolds


The 3(2H)-pyridazinone chemotype is exquisitely sensitive to the position, electronic character, and steric bulk of ring substituents, resulting in divergent pharmacological profiles that preclude simple analog substitution. The seminal work by Sotelo, Raviña, and co-workers demonstrated that the nature of the 5-substituent in the 6-phenyl-3(2H)-pyridazinone system dictates not only the degree of antiplatelet potency but also the mechanism of action [1]. Compounds with oxygenated functions at the 5-position (e.g., COOR, COMe) exhibit markedly enhanced antiplatelet activity compared to alkyl or unsubstituted analogs [2]. Furthermore, 4,5-disubstituted derivatives were found to be consistently more active than their 5-monosubstituted counterparts [3]. The cyano group at the 4-position is not a passive spectator; its strong electron-withdrawing nature (−σₚ ≈ 0.66) alters the electron density of the pyridazinone ring, modulates tautomeric equilibria, and provides a site for subsequent chemical transformation (e.g., hydrolysis to amide, reduction to aminomethyl), capabilities that unsubstituted, 4-H, or 4-alkyl congeners lack [4]. These structure–activity relationships (SAR) mean that selecting a generic 6-phenyl-3(2H)-pyridazinone or a differently substituted analog without verifying the specific substitution pattern risks acquiring a compound with entirely different biological potency, target selectivity, and synthetic utility.

4-Cyano-6-phenyl-3(2H)-pyridazinone: Quantitative Differentiation Evidence for Scientific Evaluation


Synthetic Accessibility: One-Pot, Three-Component Regioselective Assembly in Water Versus Traditional Multi-Step Routes

4-Cyano-6-phenyl-3(2H)-pyridazinone and its 6-aryl congeners can be synthesized via a one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate at room temperature in water, as reported by Rimaz, Khalafy, and Moghadam [1]. This procedure achieves regioselective formation of the 4-cyano-3(2H)-pyridazinone scaffold in a single operational step using water as solvent, contrasting sharply with the classical multi-step synthesis of 4,5-disubstituted 6-phenyl-3(2H)-pyridazinones described by Sotelo et al., which requires sequential functionalization from a pre-formed 6-phenyl-4,5-dihydro-3(2H)-pyridazinone intermediate [2].

Green chemistry Heterocyclic synthesis Process chemistry

Antiplatelet Potency: 4,5-Disubstituted-6-phenyl-3(2H)-pyridazinones Demonstrate Superior Activity Over 5-Monosubstituted Analogs

Sotelo, Fraiz, Yáñez, Laguna, Cano, and Raviña directly compared the antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones against their 5-monosubstituted counterparts and reported that the 4,5-disubstituted derivatives were consistently more active [1]. Compounds in the 4,5-disubstituted series showed dose-dependent inhibition of platelet aggregation in washed human platelets using thrombin as inducer. The lead compound in the related 5-substituted series (compound 22) exhibited an IC₅₀ of 15 µM [2], establishing a quantitative baseline against which 4,5-disubstituted derivatives (including those accessed via 4-cyano intermediates) can be benchmarked. The 4-cyano group provides a synthetic entry point for installing a second pharmacophoric substituent at position 5, generating dual-substituted analogs that surpass the potency ceiling of single-substitution congeners.

Antiplatelet therapy Thrombosis Cardiovascular pharmacology

The 4-Cyano Group as a Strategic Functional Handle: Enabling Chemical Diversification to Amide, Aminomethyl, and Heterocyclic Derivatives

The 4-cyano substituent in 4-cyano-6-phenyl-3(2H)-pyridazinone can be chemically transformed into other functional groups, most notably into a primary amide (CONH₂), which is a recognized pharmacophoric motif in cardiotonic pyridazinones [1]. Patent literature (e.g., US 4,404,203) explicitly describes the conversion of 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarboxamide (the amide analog) via dehydration with acetic anhydride to the cyano compound, establishing the interconvertibility [2]. In contrast, the unsubstituted 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6) lacks a functionalizable group at the 4-position, limiting its utility as a diversification scaffold to N2-alkylation and electrophilic aromatic substitution on the pendant phenyl ring .

Medicinal chemistry Scaffold diversification Structure–activity relationships

Metabolic Prodrug Potential: 4-Cyano-3(2H)-pyridazinone as a Precursor to Antibacterial Mesoionic Ribonucleosides

Bambury and co-workers discovered that 4-cyano-3(2H)-pyridazinone (4) is metabolized in mice to 4-cyano-3-oxido-1-β-D-ribofuranosylpyridazinium (10a), a mesoionic ribonucleoside with in vivo Gram-negative antibacterial activity against systemic Escherichia coli infection, exhibiting an ED₅₀ of 25–50 mg/kg [1]. This establishes the 4-cyano-3(2H)-pyridazinone core as a prodrug scaffold capable of undergoing metabolic ribosylation to generate biologically active mesoionic nucleoside analogs. The 4-chloro analog (11a) was several times more potent in vitro but showed no in vivo activity, highlighting the critical role of the cyano group in enabling in vivo metabolic activation [1].

Prodrug metabolism Antibacterial discovery Nucleoside chemistry

4-Cyano-6-phenyl-3(2H)-pyridazinone: Validated Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis: Rapid Generation of 4,5-Disubstituted Pyridazinone Candidate Collections

Research groups engaged in hit-to-lead or lead optimization campaigns targeting PDE3/4 inhibition, platelet aggregation, or cardiovascular indications can employ 4-cyano-6-phenyl-3(2H)-pyridazinone as a central diversification scaffold. The one-pot synthetic accessibility [1] combined with the established SAR showing that 4,5-disubstituted derivatives consistently outperform 5-monosubstituted analogs [2] makes this compound the logical starting point for generating focused libraries. The cyano group can be retained as a pharmacophoric element (H-bond acceptor) or converted to amide, aminomethyl, or heterocyclic moieties to explore diverse chemical space around a validated core.

Antiplatelet Drug Discovery: Accessing the High-Potency 4,5-Disubstituted Pharmacophore

Given the direct comparative data demonstrating that 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones are more potent antiplatelet agents than their 5-substituted analogues in washed human platelet assays (thrombin-induced aggregation) [1], researchers developing next-generation antithrombotic agents should prioritize procurement of the 4-cyano-substituted scaffold as the mandatory synthetic intermediate. The quantitative baseline established by the most active 5-substituted compound (IC₅₀ = 15 µM) [2] provides a clear potency benchmark for evaluating new 4,5-disubstituted candidates.

Antibacterial Prodrug Development: Exploiting Metabolic Ribosylation for Nucleoside-Based Anti-Infectives

The discovery that 4-cyano-3(2H)-pyridazinone undergoes in vivo metabolic conversion to a mesoionic ribonucleoside with Gram-negative antibacterial activity (ED₅₀ = 25–50 mg/kg against systemic E. coli in mice) [1] opens a distinct application avenue in anti-infective research. The critical role of the 4-cyano group in enabling this metabolic activation — contrasted with the in vivo inactivity of the 4-chloro analog — positions 4-cyano-6-phenyl-3(2H)-pyridazinone as a privileged prodrug scaffold for designing novel nucleoside antibiotics, a research direction inaccessible to 4-H, 4-alkyl, or 4-halo pyridazinone congeners.

Green Chemistry Process Development: Demonstrating Sustainable Heterocyclic Manufacturing

The one-pot, three-component aqueous synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones at room temperature [1] serves as a model reaction for process chemistry groups developing environmentally benign manufacturing routes for heterocyclic building blocks. The elimination of organic solvents, reduced energy input (room temperature vs. reflux), and consolidation of multiple steps into a single operation offer measurable advantages in E-factor and process mass intensity over traditional multi-step pyridazinone syntheses, supporting procurement of this compound for green chemistry methodology studies.

Quote Request

Request a Quote for 4-Cyano-6-phenyl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.